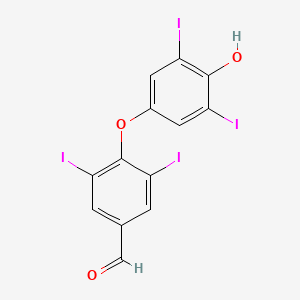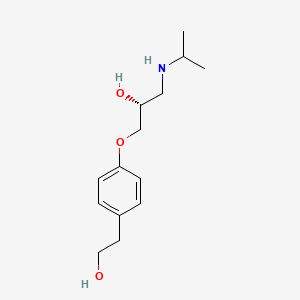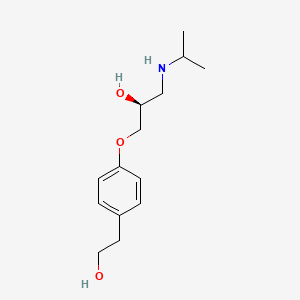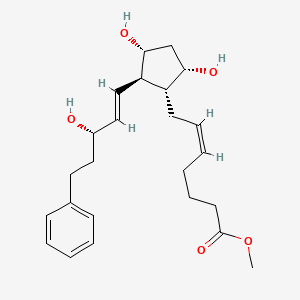
Imidafenacin Related Compound 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidafenacin is a urinary antispasmodic of the anticholinergic class . It is used to reduce urinary frequency .
Synthesis Analysis
A new crystal form of imidafenacin has been identified, which has a simple preparation method and good stability . A study has also been conducted on the characterization of the polymorphism of imidafenacin .Molecular Structure Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g·mol−1 . The IUPAC name for Imidafenacin is 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide .Chemical Reactions Analysis
Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity .Physical And Chemical Properties Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g·mol−1 . The IUPAC name for Imidafenacin is 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide .Applications De Recherche Scientifique
Quantitative Determination in Human Plasma
A validated method for the quantitative determination of Imidafenacin in human plasma using liquid chromatography combined with heated electrospray ionization tandem mass spectrometry (LC-MS/MS) has been established. This method supports clinical pharmacokinetic studies and ensures the stability, selectivity, recovery, precision, and accuracy of the tests, making it crucial for understanding the drug's behavior in the human body (Hu et al., 2016).
Pharmacokinetic and Binding Profile
The pharmacokinetic properties of Imidafenacin, including its receptor binding in various tissues, have been a focus of study. Research indicates that Imidafenacin exhibits functional selectivity for the bladder over other organs, which may explain its bladder-selective pharmacological effects. The study of in vivo muscarinic receptor binding in relation to pharmacokinetics offers a deeper understanding of the drug's selectivity and its potential therapeutic applications (Ito et al., 2011).
Metabolic Pathways and Drug Interactions
Understanding the metabolism of Imidafenacin and its potential interactions with other drugs is essential for ensuring its safe use. Research has investigated the major enzymes responsible for Imidafenacin's metabolism, the impact of other drugs on its metabolism, and its potential to affect the metabolism of other drugs. This research is pivotal for predicting drug-drug interactions and optimizing therapeutic strategies (Kanayama et al., 2007).
Pharmacological Effects and Muscarinic Receptor Binding
Studies have focused on the pharmacological effects of Imidafenacin, especially its influence on bladder muscarinic receptors. Research involving radioligand binding assays has provided insights into the drug's selective and long-lasting binding to bladder muscarinic receptors, highlighting its potential for treating conditions like overactive bladder (Yamada et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Imidafenacin Related Compound 10 can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,6-dichloroisonicotinic acid", "1,2-diaminocyclohexane", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Methyl iodide" ], "Reaction": [ "The first step involves the reaction of 2,6-dichloroisonicotinic acid with 1,2-diaminocyclohexane in the presence of sodium hydroxide and methanol to yield the corresponding imidazole derivative.", "The resulting imidazole derivative is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then reacted with acetic anhydride and sodium acetate to form the corresponding acetylated derivative.", "The acetylated derivative is then reduced using sodium borohydride to yield the corresponding amine.", "Finally, the amine is methylated using methyl iodide to yield Imidafenacin Related Compound 10." ] } | |
Numéro CAS |
212756-27-9 |
Formule moléculaire |
C21H23N3O |
Poids moléculaire |
333.44 |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)







